2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one
CAS No.:
Cat. No.: VC15829472
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19N3O |
|---|---|
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | 2-cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one |
| Standard InChI | InChI=1S/C13H19N3O/c17-13-12-6-7-14-8-10(12)9-15-16(13)11-4-2-1-3-5-11/h9,11,14H,1-8H2 |
| Standard InChI Key | NMQFHILCVXQXIZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)N2C(=O)C3=C(CNCC3)C=N2 |
Introduction
Chemical Structure and Nomenclature
The systematic name 2-cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one delineates its architecture:
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A pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) fused to a tetrahydropyridine ring (a partially saturated six-membered ring with one nitrogen atom).
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A cyclohexyl group substituent at the 2-position of the tetrahydropyridine moiety.
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A keto group (=O) at the 1-position of the pyridazine ring.
The numbering system follows IUPAC conventions, with the pyridazine ring designated as positions 3 and 4 relative to the pyridine ring. The saturation of the pyridine ring (5,6,7,8-tetrahydro) reduces aromaticity, potentially enhancing reactivity at specific positions .
Spectral Characterization
Hypothetical spectral data for 2-cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one can be inferred from structurally related compounds in the literature :
Infrared (IR) Spectroscopy
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 1680–1710 | C=O stretch (keto group) |
| 2200–2218 | C≡N stretch (if nitrile substituents present) |
| 3300–3325 | N-H stretch (amino groups) |
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 600 MHz):
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δ 1.20–1.35 ppm (m, cyclohexyl CH₂ groups)
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δ 2.40–3.80 ppm (m, tetrahydropyridine CH₂ and CH groups)
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δ 4.20–4.30 ppm (q, OCH₂CH₃ ester groups, if present)
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δ 7.10–8.40 ppm (m, aromatic protons)
¹³C NMR (DMSO-d₆, 150 MHz):
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δ 14–25 ppm (cyclohexyl CH₂ and CH₃ groups)
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δ 50–60 ppm (OCH₂CH₃ ester groups)
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δ 75–105 ppm (sp³ hybridized carbons in tetrahydropyridine)
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δ 116–163 ppm (aromatic carbons and C=O)
Mass Spectrometry
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Molecular ion peak: m/z 287 ([M]⁺ for C₁₄H₁₇N₃O)
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Fragmentation patterns would include loss of the cyclohexyl group (-84 Da) and keto group (-28 Da).
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